2,7-Diazaspiro[4.4]nonan-3-one hydrochloride 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1393330-70-5
VCID: VC2702792
InChI: InChI=1S/C7H12N2O.ClH/c10-6-3-7(5-9-6)1-2-8-4-7;/h8H,1-5H2,(H,9,10);1H
SMILES: C1CNCC12CC(=O)NC2.Cl
Molecular Formula: C7H13ClN2O
Molecular Weight: 176.64 g/mol

2,7-Diazaspiro[4.4]nonan-3-one hydrochloride

CAS No.: 1393330-70-5

Cat. No.: VC2702792

Molecular Formula: C7H13ClN2O

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

2,7-Diazaspiro[4.4]nonan-3-one hydrochloride - 1393330-70-5

Specification

CAS No. 1393330-70-5
Molecular Formula C7H13ClN2O
Molecular Weight 176.64 g/mol
IUPAC Name 2,7-diazaspiro[4.4]nonan-3-one;hydrochloride
Standard InChI InChI=1S/C7H12N2O.ClH/c10-6-3-7(5-9-6)1-2-8-4-7;/h8H,1-5H2,(H,9,10);1H
Standard InChI Key VSQHPCAMUHNKFC-UHFFFAOYSA-N
SMILES C1CNCC12CC(=O)NC2.Cl
Canonical SMILES C1CNCC12CC(=O)NC2.Cl

Introduction

Chemical Structure and Identification

2,7-Diazaspiro[4.4]nonan-3-one hydrochloride consists of a spirocyclic system containing two fused rings with a spiro junction. The core structure features a 2,7-diazaspiro[4.4]nonane scaffold with a carbonyl group at position 3, forming a lactam functionality. The compound exists as a hydrochloride salt, which enhances its stability and solubility compared to the free base form.

Identification Data

The comprehensive identification data for 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride is summarized in the following table:

ParameterValue
IUPAC Name2,7-Diazaspiro[4.4]nonan-3-one hydrochloride
CAS Number1393330-70-5
Molecular FormulaC₇H₁₂N₂O·HCl
Molecular Weight176.65 g/mol
InChI Code1S/C7H12N2O.ClH/c10-6-3-7(5-9-6)1-2-8-4-7;/h8H,1-5H2,(H,9,10);1H
InChI KeyVSQHPCAMUHNKFC-UHFFFAOYSA-N
Alternative Names3,8-Diazaspiro[4.4]nonan-7-one hydrochloride; 2,7-Diazaspiro[4.4]nonan-3-one HCl

The structure contains a central spiro carbon atom that connects two heterocyclic rings: a pyrrolidinone ring containing the carbonyl group and a pyrrolidine ring. The presence of two nitrogen atoms in different chemical environments contributes to the compound's unique physicochemical properties and potential for diverse interactions with biological targets .

Physical and Chemical Properties

Physical Characteristics

2,7-Diazaspiro[4.4]nonan-3-one hydrochloride typically appears as a solid powder at room temperature. The compound is synthesized and used primarily for research purposes, with specific physical properties that contribute to its utility in chemical and biological studies .

Solubility Profile

As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents compared to its free base form. This improved solubility profile is particularly advantageous for biological assays and pharmaceutical applications, where aqueous solubility is often a critical parameter. The protonation of one of the nitrogen atoms in the salt form contributes to its hydrophilicity .

Chemical Reactivity

The presence of a lactam functionality (cyclic amide) in the structure provides potential for various chemical transformations. The compound contains multiple reactive sites, including:

  • The carbonyl group, which can undergo typical carbonyl reactions

  • The secondary amine in the pyrrolidine ring, which can be functionalized

  • The amide nitrogen, which has reduced nucleophilicity but can still participate in certain reactions

These reactive sites make the compound a valuable scaffolding component for medicinal chemistry research and drug discovery efforts .

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for rational drug design. Studies on 2,7-diazaspiro[4.4]nonane derivatives have provided valuable insights into structure-activity relationships (SAR).

Impact of Nitrogen Substitutions

Modifications at the nitrogen atoms of the diazaspiro scaffold have profound effects on binding affinity and selectivity for sigma receptors. Research has revealed that:

  • Compounds containing two basic nitrogen atoms often show low nanomolar affinity for S1R

  • The introduction of phenyl or substituted phenyl groups at specific positions can enhance receptor binding

  • The distance between aromatic moieties and the basic nitrogen atoms influences both affinity and selectivity

Effect of Functional Group Variations

Studies have also explored how different functional groups affect the biological properties of diazaspiro compounds:

  • Electron-withdrawing groups (e.g., nitro, chloro) on aromatic substituents can significantly alter receptor affinity

  • The presence of methoxy groups or other electron-donating substituents appears to modulate binding characteristics

  • Conversion between amide and amine functionalities can drastically change binding profiles

Comparative Binding Data

The following table presents binding affinity data for selected 2,7-diazaspiro[4.4]nonane derivatives, demonstrating the structure-activity relationships:

CompoundStructural FeaturesS1R Affinity (Ki, nM)S2R Affinity (Ki, nM)Selectivity Ratio
AD2142-Benzyl-7-phenyl-2,7-diazaspiro[4.4]nonaneLow nanomolar rangeVariableDependent on exact structure
AD1742-Phenethyl-7-phenyl-2,7-diazaspiro[4.4]nonaneVariableVariableCompound dependent
AD258Optimized 2,7-diazaspiro[4.4]nonane derivative3.52.60.74 (non-selective)
Other derivativesVarious substitution patterns1.8-11VariableVariable

This data illustrates how structural modifications can fine-tune the pharmacological profile of compounds based on the 2,7-diazaspiro[4.4]nonane scaffold .

Molecular Modeling and Binding Mode Analysis

Computational studies have provided insights into how 2,7-diazaspiro[4.4]nonane derivatives interact with their biological targets, particularly sigma receptors.

Binding Interactions with Sigma-1 Receptor

Molecular docking studies have revealed that:

  • The protonated nitrogen of the 2,7-diazaspiro[4.4]nonane core typically interacts with the carboxylic moiety of Glu172, a critical residue in the S1R binding pocket

  • Compounds establish hydrogen bonds or salt bridge interactions with this carboxylic group

  • In some cases, the protonated nitrogen engages in π–cation interactions with Phe107

  • When charged, the second nitrogen atom is often involved in π–cation interactions with aromatic residues in the binding pocket

These interactions explain the high affinity of many 2,7-diazaspiro[4.4]nonane derivatives for sigma receptors and provide a rational basis for further structural optimization.

Current Research and Future Directions

Research involving 2,7-diazaspiro[4.4]nonane derivatives continues to evolve, with several promising directions:

Drug Discovery Applications

The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry, particularly for developing:

  • Novel analgesics with improved safety profiles

  • Compounds with specific sigma receptor functional activity (agonists or antagonists)

  • Central nervous system (CNS) active agents with optimized pharmacokinetic properties

Synthetic Methodology Development

Ongoing research also focuses on developing more efficient synthetic routes to access:

  • The core 2,7-diazaspiro[4.4]nonane scaffold

  • Diverse libraries of derivatives with various substitution patterns

  • Specific stereoisomers with enhanced biological activity

Structure-Based Drug Design

Advancements in the understanding of sigma receptor structures are facilitating:

  • More accurate computational modeling of ligand-receptor interactions

  • Rational design of compounds with tailored selectivity profiles

  • Development of compounds with specific functional activities (agonist vs. antagonist)

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